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Compound of Interest

Compound Name: 1-Chloro-2-(methylsulfonyl)ethane

Cat. No.: B1595581 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for the compound

1-Chloro-2-(methylsulfonyl)ethane. Designed for researchers, scientists, and professionals in

drug development, this document synthesizes predictive data with established principles of

spectroscopic interpretation to offer a comprehensive characterization of this molecule. In the

absence of publicly available experimental spectra, this guide leverages theoretical predictions

and empirical data from analogous structures to provide a robust analytical framework.

Introduction to 1-Chloro-2-(methylsulfonyl)ethane
1-Chloro-2-(methylsulfonyl)ethane, with the CAS number 50890-51-2, is a bifunctional

organic molecule containing both a chloroalkane and a methyl sulfone moiety. Its structure

suggests potential utility as a building block in organic synthesis, possibly as an alkylating

agent or a precursor in the development of novel chemical entities. An understanding of its

spectroscopic properties is paramount for its identification, purity assessment, and for

monitoring its transformations in chemical reactions.

Molecular Structure and Properties:

Molecular Formula: C₃H₇ClO₂S

Molecular Weight: 142.60 g/mol

Structure: Cl-CH₂-CH₂-SO₂-CH₃
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of a molecule. The predicted ¹H and ¹³C NMR spectra of 1-Chloro-2-(methylsulfonyl)ethane
reveal a simple yet informative set of signals.

Experimental Protocol: NMR Data Acquisition
(Predicted)
A standard protocol for acquiring NMR spectra for a compound like 1-Chloro-2-
(methylsulfonyl)ethane would be as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard,

such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and sensitivity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters might include a 30° pulse angle, an acquisition time of 2-3 seconds, and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence to ensure that all carbon signals appear as singlets. A larger number of scans will

be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show three distinct signals, corresponding to the three

non-equivalent proton environments in the molecule.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale for
Chemical Shift

~3.9 - 4.1 Triplet 2H
Cl-CH₂-CH₂-

SO₂-CH₃

The methylene

group attached

to the

electronegative

chlorine atom is

significantly

deshielded.

~3.4 - 3.6 Triplet 2H
Cl-CH₂-CH₂-

SO₂-CH₃

This methylene

group is adjacent

to the electron-

withdrawing

sulfonyl group,

causing a

downfield shift.

~3.0 - 3.2 Singlet 3H
Cl-CH₂-CH₂-

SO₂-CH₃

The methyl

group is directly

attached to the

sulfonyl group,

resulting in a

characteristic

downfield shift

for a methyl

sulfone.

Note: Predicted chemical shifts are based on empirical data for similar functional groups. The

coupling between the two methylene groups would result in a triplet-of-triplets or more complex

multiplet structure in a high-resolution spectrum.

Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to display three signals, one for each

unique carbon atom.
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Predicted Chemical Shift
(δ, ppm)

Assignment
Rationale for Chemical
Shift

~55 - 60 Cl-CH₂-CH₂-SO₂-CH₃

This carbon is influenced by

the electron-withdrawing

sulfonyl group, shifting it

downfield.

~42 - 47 Cl-CH₂-CH₂-SO₂-CH₃

The carbon atom bonded to

the highly electronegative

chlorine is expected to be the

most deshielded among the

sp³ carbons.

~40 - 45 Cl-CH₂-CH₂-SO₂-CH₃

The methyl carbon of the

methyl sulfonyl group typically

appears in this region.

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.

The IR spectrum of 1-Chloro-2-(methylsulfonyl)ethane will be dominated by absorptions

corresponding to the sulfonyl and chloroalkane groups.

Experimental Protocol: FTIR Data Acquisition
Sample Preparation: The spectrum can be obtained from a neat liquid sample as a thin film

between two salt plates (e.g., NaCl or KBr) or from a solution in a suitable solvent (e.g.,

CCl₄) in an IR-transparent cell.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Data Acquisition: A background spectrum of the salt plates or solvent is first recorded. The

sample spectrum is then acquired, and the background is automatically subtracted. Typically,

16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Absorption Bands
The following table summarizes the expected characteristic IR absorption frequencies.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~2950 - 3000 Medium C-H (alkane) stretching

~1300 - 1350 Strong SO₂ asymmetric stretching[1]

~1120 - 1160 Strong SO₂ symmetric stretching[1]

~650 - 800 Strong C-Cl stretching[2]

The presence of strong absorption bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions

is a definitive indicator of the sulfonyl group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry Data
Acquisition

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS) for volatile compounds.

Ionization: Electron Ionization (EI) is a common technique for small molecules, which

typically induces extensive fragmentation.

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the

ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation
The molecular ion peak (M⁺) for 1-Chloro-2-(methylsulfonyl)ethane would be expected at

m/z 142 (for the ³⁵Cl isotope) and m/z 144 (for the ³⁷Cl isotope) in an approximate 3:1 ratio,

which is characteristic of a monochlorinated compound.[3]

Major Predicted Fragmentation Pathways:
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α-cleavage: Cleavage of the C-S bond is a common fragmentation pathway for sulfones.[4]

Loss of the methyl radical (•CH₃) would lead to a fragment at m/z 127/129.

Loss of the chloroethyl radical (•CH₂CH₂Cl) would result in a fragment at m/z 79

(CH₃SO₂⁺).

Cleavage of the C-C bond:

Fragmentation could lead to the formation of a chloromethyl cation (CH₂Cl⁺) at m/z 49/51.

Loss of SO₂: Elimination of sulfur dioxide (SO₂) is another characteristic fragmentation of

sulfones.[5]

The following diagram illustrates the predicted major fragmentation pathways.

[ClCH₂CH₂SO₂CH₃]⁺˙
m/z 142/144

[ClCH₂CH₂SO₂]⁺
m/z 127/129- •CH₃

[CH₃SO₂]⁺
m/z 79

- •CH₂CH₂Cl

[ClCH₂CH₂]⁺
m/z 63/65

- •SO₂CH₃

[CH₂Cl]⁺
m/z 49/51

- CH₂
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Caption: Predicted EI-MS fragmentation of 1-Chloro-2-(methylsulfonyl)ethane.

Integrated Spectroscopic Analysis Workflow
A holistic approach combining all three spectroscopic techniques is essential for the

unambiguous identification and characterization of 1-Chloro-2-(methylsulfonyl)ethane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://cdnsciencepub.com/doi/pdf/10.1139/v73-024
https://www.researchgate.net/publication/237854662_Mass_Spectra_of_Some_Sulfinate_Esters_and_Sulfones
https://www.benchchem.com/product/b1595581?utm_src=pdf-body-img
https://www.benchchem.com/product/b1595581?utm_src=pdf-body
https://www.benchchem.com/product/b1595581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data Acquisition

Data Analysis & Interpretation

¹H & ¹³C NMR

Determine C-H Framework
(Connectivity, Chemical Environments)

FTIR

Identify Functional Groups
(SO₂, C-Cl)

Mass Spec

Determine Molecular Weight
& Fragmentation Pattern

Structure Elucidation &
Characterization of

1-Chloro-2-(methylsulfonyl)ethane

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of a molecule.

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 1-
Chloro-2-(methylsulfonyl)ethane. The predicted ¹H and ¹³C NMR, IR, and mass spectral

data, grounded in the established principles of organic spectroscopy, offer a comprehensive

analytical profile for this compound. This information serves as a valuable resource for

researchers in the synthesis, identification, and application of this and structurally related

molecules. The protocols and interpretive frameworks described herein represent a self-

validating system for the characterization of novel chemical entities, underscoring the synergy

between predictive analysis and empirical spectroscopic principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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